molecular formula C17H23N7O B2485825 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415526-99-5

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2485825
CAS No.: 2415526-99-5
M. Wt: 341.419
InChI Key: DRXYGDITDZRGDQ-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound with the molecular formula C17H23N7O. This compound is characterized by the presence of a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a methylpyrimidine group. It is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Attachment of the Methylpyrimidine Group: The methylpyrimidine group is attached to the piperazine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through cyclization reactions involving appropriate amine and diol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides, amines

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its potential therapeutic effects.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-18-17(19-13-14)24-6-4-22(5-7-24)15-2-3-16(21-20-15)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYGDITDZRGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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